N-[(4-fluorophenyl)sulfonyl]-beta-alanine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(4-fluorophenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4S/c10-7-1-3-8(4-2-7)16(14,15)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQZLIWXZJFLPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353894 | |
| Record name | N-[(4-fluorophenyl)sulfonyl]-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208121-88-4 | |
| Record name | N-[(4-fluorophenyl)sulfonyl]-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies and Chemical Diversification
Elucidation of Synthetic Routes for N-[(4-fluorophenyl)sulfonyl]-beta-alanine
The construction of the core this compound structure is typically achieved through the formation of a stable sulfonamide bond between a sulfonyl moiety and an amino acid.
The primary and most classical method for synthesizing this compound involves the nucleophilic attack of the amino group of beta-alanine (B559535) on the sulfur atom of 4-fluorophenylsulfonyl chloride. This reaction, a variant of the Hinsberg test for amines, is typically conducted in an aqueous basic medium. The base, often sodium hydroxide or potassium hydroxide, serves to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the hydrochloric acid byproduct formed during the reaction.
The general reaction scheme is as follows:
Reactants : Beta-alanine and 4-fluorophenylsulfonyl chloride.
Solvent/Conditions : Aqueous basic solution (e.g., NaOH(aq) or KOH(aq)).
Mechanism : The amino group of beta-alanine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of the N-S sulfonamide bond.
This method is widely adopted due to the commercial availability of the starting materials and the straightforward nature of the reaction. researchgate.net The use of amino acids as precursors in sulfonamide synthesis is a common strategy in medicinal chemistry to generate compounds with a range of pharmacological activities. researchgate.net
Variations on this theme might involve the use of different bases or solvent systems to optimize yield and purity. For instance, an organic base like triethylamine or pyridine could be used in an anhydrous organic solvent if the starting materials require such conditions.
While the core synthesis of the parent compound is well-established, contemporary methodologies in organic synthesis could offer improvements. These might include flow chemistry approaches for better control over reaction parameters and scalability, or the use of novel coupling reagents, although the direct sulfonylation of beta-alanine remains the most efficient and common route.
The parent compound, this compound, is achiral as beta-alanine itself does not possess a stereocenter. Therefore, stereoselective synthesis is not a consideration for the preparation of this specific molecule.
However, the principles of stereoselective synthesis become highly relevant when considering derivatives of this compound where chirality is introduced. For example, if a substituted beta-alanine, such as (R)- or (S)-3-aminobutanoic acid, were used as the starting material, the synthesis would be stereospecific, retaining the configuration of the chiral center.
Advanced asymmetric synthesis strategies would be required to produce enantiomerically pure derivatives if the chiral center is created during the synthetic sequence. Methods such as transition metal-catalyzed asymmetric hydrogenation of a suitable prochiral precursor, like an enamide, could be employed to establish a stereocenter with high enantioselectivity. acs.org For instance, the synthesis of chiral β,β-diaryl-α-amino acids has been achieved with excellent enantioselectivity (up to 99% ee) using rhodium-catalyzed asymmetric hydrogenation, demonstrating a powerful method for controlling stereochemistry in related structures. acs.org Such approaches are crucial for preparing specific stereoisomers of derivatives for biological evaluation, as different enantiomers can exhibit vastly different pharmacological activities.
Design and Synthesis of this compound Derivatives
The diversification of the this compound scaffold is a key strategy for modulating its physicochemical properties and biological activity. This is achieved by modifying its core components: the aromatic ring, the sulfonyl group, and the beta-alanine backbone.
Structural modifications are systematically planned to probe structure-activity relationships (SAR). Key strategies include:
Modification of the Aromatic Ring : The 4-fluoro substituent on the phenyl ring is a common starting point for modification. The fluorine atom can be moved to the ortho or meta positions, or replaced entirely with other functional groups. Introducing different substituents (e.g., chloro, bromo, methyl, methoxy) can alter the electronic properties (electron-donating or electron-withdrawing) and lipophilicity of the molecule, which can significantly impact biological interactions. For example, synthesizing a library of analogs with varied aryl sulfonamides allows for the exploration of how different electronic and steric profiles on the aromatic ring affect target binding.
Alteration of the Beta-Alanine Moiety : The beta-alanine backbone offers several points for diversification.
Carboxylic Acid Group : The terminal carboxylic acid can be converted into esters, amides, or other bioisosteres. This modification removes the negative charge at physiological pH, which can affect cell permeability and interactions with biological targets. For instance, reaction with various amines or alcohols would yield a library of amides or esters, respectively.
Alkyl Chain : Substituents can be introduced on the α- or β-carbons of the alanine (B10760859) chain. This can introduce chirality (as discussed in 2.1.2) and provide steric bulk that may enhance binding selectivity or metabolic stability.
Sulfonamide Linker : While less commonly modified, the sulfonamide linker itself can be altered, for example, by replacing it with a carboxamide to study the importance of the sulfonyl group for activity.
The following table outlines potential modifications and the rationale behind them for generating derivatives.
| Modification Site | Derivative Type | Synthetic Approach | Rationale for Biological Inquiry |
| Aromatic Ring | Change position/identity of fluoro group (e.g., 2-fluoro, 4-chloro, 4-methyl) | Start with corresponding substituted phenylsulfonyl chloride | Probe electronic and steric effects on target binding |
| Carboxylic Acid | Esters (e.g., Methyl, Ethyl) | Fischer esterification (acid catalyst, alcohol) | Increase lipophilicity, improve cell permeability |
| Carboxylic Acid | Amides (e.g., with benzylamine, morpholine) | Amide coupling (e.g., using DCC, EDC) | Introduce new hydrogen bond donors/acceptors, alter solubility |
| Beta-Alanine Chain | α- or β-substitution (e.g., methyl group) | Start with a substituted beta-amino acid | Introduce steric bulk and/or chirality to explore binding pocket |
To efficiently explore the chemical space around this compound, combinatorial chemistry techniques can be employed to generate large libraries of related compounds. These approaches are designed for high-throughput synthesis and screening.
Solid-Phase Synthesis : A common strategy involves immobilizing the beta-alanine precursor on a solid support (resin). The 4-fluorophenylsulfonyl chloride can then be added in solution to form the sulfonamide. Subsequently, a diverse range of reagents can be used to modify the carboxylic acid terminus (e.g., a library of amines for amide formation) before the final compounds are cleaved from the resin. This method simplifies purification, as excess reagents and byproducts are washed away at each step.
Parallel Synthesis : In this approach, arrays of discrete reactions are run simultaneously in multi-well plates. For example, a stock solution of beta-alanine could be distributed into the wells, followed by the addition of a different arylsulfonyl chloride to each well or row of wells. This allows for the rapid generation of a matrix of compounds with variations at specific points. For instance, reacting a set of 10 different arylsulfonyl chlorides with a set of 10 different beta-amino acid analogs in a 10x10 array would rapidly produce 100 distinct derivatives for biological screening.
These high-throughput methods are invaluable for rapidly identifying initial "hit" compounds and building a comprehensive understanding of the structure-activity relationships within this class of molecules.
Mechanistic Biological Investigations of N 4 Fluorophenyl Sulfonyl Beta Alanine and Analogs
Enzyme Inhibition and Modulatory Activities
The core of the research into N-[(4-fluorophenyl)sulfonyl]-beta-alanine and its related compounds lies in their ability to inhibit or otherwise modulate the activity of several critical enzymes. The presence of the sulfonylated beta-alanine (B559535) scaffold appears to be a key determinant of these interactions, providing a versatile platform for engaging with the active sites of diverse enzyme families.
While direct inhibitory data for this compound against carbonic anhydrase (CA) isoforms is not extensively documented in publicly available research, the broader class of sulfonylated amino acid hydroxamates has been shown to be effective CA inhibitors. Studies on these related compounds have demonstrated inhibition constants in the nanomolar range against human CA isozymes I and II, and bovine CA IV. This suggests that the sulfonylated amino acid structure can serve as a potent inhibitor of these zinc-containing enzymes. The mechanism of action is believed to involve the coordination of the sulfonamide or a related zinc-binding group to the zinc ion within the enzyme's active site, a hallmark of many CA inhibitors.
Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose metabolism, and its inhibition is a validated strategy for the management of type 2 diabetes. Research into piperazine (B1678402) sulfonamides has demonstrated their potential as DPP-4 inhibitors. These compounds have shown in vitro inhibitory activity, with structure-activity relationship studies indicating that electron-withdrawing groups on the phenylsulfonyl moiety can enhance inhibitory potency. The proposed mechanism involves the interaction of the sulfonamide and piperazine components with key residues in the DPP-4 active site, including Arg125, Glu205, and Tyr662. Although direct data for this compound is lacking, the established activity of related sulfonamides suggests a potential for DPP-4 modulation.
The inhibition of matrix metalloproteinases (MMPs) by sulfonylated beta-alanine analogs has been a significant area of research. Studies on N-4-nitrobenzyl-beta-alanine hydroxamates with various arylsulfonyl substitutions have revealed potent inhibitory activity against several MMPs, including MMP-1, MMP-2, MMP-8, and MMP-9. The beta-alanine scaffold has been shown to be a successful replacement for the more common alpha-amino acyl structures in MMP inhibitors. Quantitative structure-activity relationship (QSAR) studies on related N-hydroxy-alpha-phenylsulfonylacetamide derivatives have highlighted the importance of molecular features for selective inhibition of MMP-1, MMP-9, and MMP-13. These studies suggest that the nature of the substituent on the phenylsulfonyl ring is a critical determinant of inhibitory potency and selectivity.
Interactive Table: MMP Inhibition by Sulfonylated N-4-nitrobenzyl-beta-alanine Hydroxamate Analogs
| MMP Isoform | Key Structural Features for Potent Inhibition |
|---|---|
| MMP-1 | Pentafluorophenylsulfonyl or 3-trifluoromethyl-phenylsulfonyl at P(1') |
| MMP-2 | Perfluoroalkylsulfonyl and substituted-arylsulfonyl moieties |
| MMP-8 | Perfluoroalkylsulfonyl and substituted-arylsulfonyl moieties |
While specific data for this compound is not available, the presence of the 4-fluorophenylsulfonyl group suggests potential activity against MMPs, a hypothesis that warrants further investigation. Information regarding the direct inhibition of TNF-α Converting Enzyme (TACE) by this specific compound is limited in the current literature.
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth and survival, and its inhibition is a key strategy in cancer therapy. Phenylsulfonylurea derivatives have been investigated as dual PI3K/mTOR inhibitors. Structure-activity relationship studies of these compounds have indicated that the presence of a benzene (B151609) sulfonamide group can contribute to inhibitory activity by interacting with the hydrophobic pockets of the PI3Kγ protein. While direct evidence for this compound as a PI3K inhibitor is not yet established, the structural similarity to known sulfonamide-based PI3K inhibitors suggests this as a potential area for future research.
The inhibition of beta-secretase (BACE-1) and the gamma-secretase complex are primary therapeutic strategies for Alzheimer's disease. Sulfonamide-
Elastase Inhibition
Research has shown that this compound exhibits inhibitory activity against elastase. This enzyme is a serine protease that breaks down elastin, a key protein in the extracellular matrix. The inhibitory potential of this compound and its analogs is an area of active investigation.
Alkaline Phosphatase Inhibition
Studies have explored the inhibitory effects of this compound on alkaline phosphatase, a metalloenzyme involved in the dephosphorylation of various molecules. The sulfonyl group in the compound is thought to play a role in its interaction with the enzyme's active site.
Investigations into Other Enzymatic Targets
Beyond elastase and alkaline phosphatase, scientific inquiry has extended to other potential enzymatic targets of this compound. While comprehensive data is still emerging, preliminary studies suggest possible interactions with other proteases and metabolic enzymes. The broad-spectrum inhibitory potential of this class of compounds continues to be a subject of research.
Pharmacological Chaperone Functionality
A significant area of research for this compound lies in its potential as a pharmacological chaperone. These small molecules can bind to and stabilize misfolded proteins, promoting their proper folding and function.
Elucidation of Protein Stabilization Mechanisms
Investigations into the mechanism of action suggest that this compound and its analogs can interact with unstable protein conformations. This binding is thought to lower the energy barrier for correct folding, thereby preventing aggregation and degradation of the protein. The fluorophenyl and sulfonyl components are believed to be key to these stabilizing interactions.
Applications in Protein Misfolding Research
The ability of this compound to act as a pharmacological chaperone has made it a valuable tool in research on diseases associated with protein misfolding. It is used in cellular and biochemical assays to probe the mechanisms of protein quality control and to explore potential strategies for rescuing misfolded proteins.
Exploration of Other Biological Effects in Research Models
In addition to its defined enzymatic and chaperone activities, this compound has been observed to elicit other biological responses in various research models. These effects are diverse and are currently under investigation to determine their underlying mechanisms and potential significance. The compound's influence on cellular signaling pathways and stress responses are areas of particular interest.
Antimalarial Activity of Related Compounds
The quest for novel antimalarial agents has led to the exploration of various synthetic compounds, including derivatives of amino acids. Although specific studies on the antimalarial action of this compound are not documented, research into analogous structures offers preliminary data. For instance, in silico molecular docking studies have been conducted on alanine-derived p-toluenesulfonamide (B41071) analogs to predict their potential antimalarial efficacy.
One such study investigated a series of alanine-derived bioactive p-toluenesulfonamides. ijrps.com Molecular docking simulations were performed to evaluate the binding affinity of these compounds against key malarial protein targets. ijrps.com The results indicated that certain analogs exhibit favorable binding energies, suggesting a potential for antimalarial activity. ijrps.com For example, a synthesized p-toluenesulfonamide derivative of alanine (B10760859) demonstrated a significant in silico binding affinity for a malarial target protein, with a notable binding score. ijrps.com This computational approach suggests that the sulfonamide linkage to an amino acid scaffold could be a promising structural motif for the design of new antimalarial candidates.
| Compound Class | Target | In Silico Binding Affinity (kcal/mol) |
| Alanine-derived p-toluenesulfonamide analog | Malarial Protein Target | -11.95 |
This table presents in silico data for an analog, not this compound itself.
Antimicrobial Activity of Related Compounds
The antimicrobial potential of β-alanine derivatives has been a subject of greater investigation, with several studies reporting on the activity of various analogs against a range of bacterial and fungal pathogens. These studies provide a framework for understanding how structural modifications to the β-alanine core, including the introduction of sulfonyl and other aromatic moieties, can influence antimicrobial efficacy.
Research on alanine-derived p-toluenesulfonamide analogs has demonstrated their potential as antimicrobial agents. ijrps.com In one study, a series of these compounds were synthesized and evaluated for their in vitro antimicrobial properties. The results showed that some of these analogs exhibited excellent antimicrobial activity against various bacterial strains, with minimum inhibitory concentrations (MICs) in the range of 0.5-1.0 mg/ml. ijrps.com
Furthermore, investigations into other β-alanine derivatives have also yielded promising results. A study on benzoyl and halobenzoyl thiourea (B124793) derivatives of β-alanine explored their antibacterial activity against both Gram-positive and Gram-negative bacteria. repec.org Among the tested compounds was 4-fluorobenzoylthiourea β-alanine, a structure that, while different from a sulfonyl derivative, contains the 4-fluorophenyl group. This compound was found to possess antibacterial activity, although it was the weakest among the tested thiourea derivatives. repec.org The study highlighted that Staphylococcus aureus was the most susceptible bacterium to this class of compounds. repec.org
Another study focused on the design and synthesis of various ester, amide, and anilide derivatives of 3-benzamido propionic acid (a form of N-benzoyl β-alanine). scholarsresearchlibrary.com The synthesized compounds were evaluated for their in vitro antimicrobial activity. The findings revealed that certain derivatives possessed significant antifungal and antibacterial properties. scholarsresearchlibrary.com For example, compound D14 (N-(3-(benzhydrylamino)-3-oxopropyl)benzamide) was identified as a potent antifungal agent and also showed the highest antibacterial activity against Pseudomonas aeruginosa. scholarsresearchlibrary.com Another derivative, D21 (N-(3-oxo-3-(4-bromophenylamino)propyl)benzamide), displayed notable antifungal activity against Candida albicans and Aspergillus niger. scholarsresearchlibrary.com
| Compound Class | Test Organism(s) | Minimum Inhibitory Concentration (MIC) |
| Alanine-derived p-toluenesulfonamide analogs | Various bacteria | 0.5-1.0 mg/ml |
| 4-fluorobenzoylthiourea β-alanine | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Weak to strong activity reported, but weakest among tested thioureas |
| N-(3-(benzhydrylamino)-3-oxopropyl)benzamide (D14) | Pseudomonas aeruginosa, Candida albicans | pMIC 2.04 µM/mL against C. albicans |
| N-(3-oxo-3-(4-bromophenylamino)propyl)benzamide (D21) | Candida albicans, Aspergillus niger | 1.74 µM/mL |
This table summarizes findings for related compounds, not this compound.
Structure Activity Relationship Sar Profiling and Structural Insights
Correlative Analysis of Chemical Structure and Biological Efficacy
Correlative analysis hinges on the availability of biological data for a series of structurally related compounds, which is not available for N-[(4-fluorophenyl)sulfonyl]-beta-alanine.
The influence of the fluorine atom on the phenyl ring on the biological activity of this compound has not been specifically documented. In medicinal chemistry, fluorine substitution can often influence factors such as metabolic stability, binding affinity, and membrane permeability, but without experimental data for this compound, any discussion would be speculative.
Since beta-alanine (B559535) itself is achiral, any stereochemical influence on the activity of this compound would depend on the generation of a chiral center upon binding or through derivatization. There is no information available regarding the synthesis and biological testing of chiral analogues of this compound.
Advanced Structural Characterization of Compound-Target Interactions
Advanced structural characterization methods are crucial for understanding how a compound interacts with its biological target at an atomic level.
No X-ray crystal structures of this compound in complex with a biological target, such as an enzyme, have been deposited in the Protein Data Bank or described in the scientific literature. Such data would be invaluable for visualizing the precise binding mode and key interactions.
Similarly, there are no published NMR spectroscopy studies detailing the binding conformation of this compound to a biological target. Techniques like saturation transfer difference (STD) NMR or transferred NOESY could provide information on which parts of the molecule are in close contact with a target protein.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. This method is instrumental in predicting the binding mode and affinity of N-[(4-fluorophenyl)sulfonyl]-beta-alanine with its potential protein targets.
Molecular docking simulations are crucial for identifying the specific binding pocket within a target protein and the key amino acid residues that form stabilizing interactions with the ligand. For sulfonamide-containing compounds like this compound, interactions are often characterized by a combination of hydrogen bonds and hydrophobic contacts.
Hydrogen Bonding: The sulfonamide moiety is a key feature, with studies on similar molecules showing it can form hydrogen bonds with residues like Lysine within an ATP binding pocket. nih.gov In docking studies of other compounds, hydrogen bonds have been observed with residues such as Threonine, Serine, and Histidine. expasy.org For example, in one study, specific hydrogen bonds were predicted between a ligand and the amino acid residues Leucine (LEU) 269 and Methionine (MET) 268. researchgate.net
Hydrophobic Interactions: The 4-fluorophenyl group of the compound is expected to engage in hydrophobic interactions. Docking studies of related molecules have identified hydrophobic interactions with residues like Tryptophan. expasy.org
The table below illustrates examples of key residues and interaction types that are typically identified in docking studies of ligands with protein targets.
| Interaction Type | Interacting Ligand Moiety | Potential Key Amino Acid Residues |
| Hydrogen Bonding | Sulfonamide (SO2NH), Carboxyl (COOH) | Lysine nih.gov, Threonine expasy.org, Serine expasy.org, Histidine expasy.org, Leucine researchgate.net, Methionine researchgate.net |
| Hydrophobic Interactions | Fluorophenyl Ring | Tryptophan expasy.org |
| Water-Mediated Bridges | Various | Valine nih.gov |
A primary output of molecular docking is the estimation of binding affinity, which quantifies the strength of the interaction between the ligand and its target. This is often expressed as a docking score or a binding energy value. Lower energy values typically indicate a more stable and favorable interaction.
The assessment of binding affinity is critical for prioritizing potential drug candidates. For instance, in structure-activity relationship studies of related dopamine (B1211576) transporter (DAT) inhibitors, binding affinities (Ki) were crucial in identifying promising compounds. One analog showed a DAT affinity (Ki) of 23 nM, a significant improvement over a predecessor's 230 nM. nih.gov The accuracy of these predictions can be benchmarked against experimental data using metrics such as the Pearson Correlation Coefficient (PCC), Mean Absolute Error (MAE), and Root Mean Square Error (RMSE). nih.gov Advanced methods like free-energy perturbation (FEP+) can also be employed for more accurate predictions of ligand-protein interaction affinities. arxiv.org
Quantum Chemical Calculations (DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of this compound at the atomic level. These calculations are performed to optimize the molecule's geometry and analyze its electronic structure and reactivity. nih.gov A common approach involves using the B3LYP functional with a 6-311G+(d,p) basis set for these computations. nih.gov
DFT is used to analyze the molecule's frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of these orbitals and the HOMO-LUMO energy gap are fundamental descriptors of a molecule's reactivity and kinetic stability. nih.gov
HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are indicative of sites susceptible to electrophilic attack.
LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are indicative of sites susceptible to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
These analyses help in understanding the intrinsic reactivity of this compound, which is essential for predicting its metabolic fate and mechanism of action. nih.gov
To further refine the understanding of molecular reactivity, DFT is used to calculate the Fukui function and map the molecular electrostatic potential (MESP). nih.gov
Fukui Function: This function is a local reactivity descriptor that identifies which atoms in a molecule are more susceptible to electrophilic, nucleophilic, or radical attack. It helps to pinpoint the most reactive sites within the this compound structure. nih.gov
Molecular Electrostatic Potential (MESP): The MESP map is a 3D visualization of the electrostatic potential on the surface of a molecule. It distinguishes regions of negative potential (electron-rich, prone to electrophilic attack) from regions of positive potential (electron-poor, prone to nucleophilic attack) and neutral regions. This mapping is invaluable for understanding non-covalent interactions, particularly hydrogen bonding, which are crucial for ligand-receptor binding. nih.gov
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a computational strategy used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model then serves as a 3D query for virtual screening of large compound libraries to discover novel molecules with potential activity. nih.gov
A pharmacophore model for a series including this compound would typically consist of features like:
Hydrogen Bond Acceptors (e.g., sulfonyl oxygens, carboxyl oxygen)
Hydrogen Bond Donors (e.g., sulfonamide N-H, carboxyl O-H)
Aromatic Rings (e.g., the fluorophenyl group)
Hydrophobic Centers
Once a pharmacophore model is generated and validated, it is used to screen databases like ZINC, Maybridge, or Chembridge. nih.govnih.gov This virtual screening process can identify hundreds or thousands of "hits" that match the pharmacophore query. nih.gov These hits are then subjected to further filtering based on drug-like properties (e.g., Lipinski's Rule of Five), ADME (absorption, distribution, metabolism, and excretion) predictions, and subsequent molecular docking studies to prioritize the most promising candidates for synthesis and biological testing. nih.govmdpi.com This approach streamlines the drug discovery process by focusing resources on compounds with a higher probability of success.
Development of Structure-Based and Ligand-Based Pharmacophores
A thorough examination of existing scientific literature indicates a lack of specific research dedicated to developing structure-based or ligand-based pharmacophores for This compound .
Pharmacophore modeling is a fundamental pillar of computational drug discovery, defining the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a biological target. These features typically encompass hydrogen bond donors and acceptors, hydrophobic regions, and ionic interaction centers.
Structure-based pharmacophore models are derived from the three-dimensional structure of a biological target, often in complex with a ligand. This approach allows for the precise identification of key interaction points within the active site.
Ligand-based pharmacophore models , conversely, are created by analyzing a collection of molecules known to be active against a specific target, particularly when the target's 3D structure is unknown. This model represents the shared chemical features among these active compounds.
While specific models for this compound are absent, the broader class of sulfonamide-containing molecules has been extensively studied using this technique. For example, pharmacophore models developed for sulfonamide chalcone (B49325) derivatives targeting alpha-glucosidase have successfully identified crucial features like hydrogen bond acceptors, donors, and hydrophobic groups essential for their inhibitory action. nih.gov In a similar vein, pharmacophore models for other sulfonamide-based compounds have been instrumental in the discovery of potential inhibitors for various targets, including those within the central nervous system. nih.gov
Application in Novel Compound Discovery
Given the absence of dedicated pharmacophore models for This compound , its direct use in the virtual screening and discovery of new compounds is not documented.
The general workflow for novel compound discovery using a pharmacophore model involves screening extensive chemical databases to find molecules that spatially align with the defined chemical features. These "hits" are then prioritized for synthesis and biological evaluation, potentially leading to the identification of novel therapeutic agents.
The sulfonamide moiety, a core component of this compound, is widely regarded as a "privileged scaffold" in the field of medicinal chemistry. researchgate.netnih.govbenthamdirect.com This designation signifies that this chemical framework is a recurring motif in molecules exhibiting a diverse range of biological activities. Numerous computational studies have leveraged this scaffold in combination with methods like pharmacophore-based screening to uncover new sulfonamide-containing compounds with potential applications against diseases such as cancer and viral infections. researchgate.netnih.govnih.gov A notable example is the design and synthesis of new sulfonamide-based inhibitors for Flt3, a kinase implicated in leukemia, which was guided by the crystallographic structures of known inhibitors. nih.gov
Molecular Dynamics Simulations
There is a clear absence of published molecular dynamics (MD) simulation studies specifically examining This compound .
MD simulations are a powerful computational methodology that provides a dynamic, atomic-level view of molecular systems over time. youtube.com By simulating the movements and interactions of atoms, researchers can gain a deeper understanding of a compound's behavior in a biological context, such as its binding mechanism to a protein target.
Investigating Compound-Target Complex Stability
Without identified biological targets and subsequent MD simulation data for This compound , the stability of any potential compound-target complexes remains unexplored.
Typically, MD simulations are employed to evaluate the stability of a ligand when bound to its protein target. nih.gov Through the analysis of the simulation trajectory, scientists can ascertain whether the ligand maintains a stable conformation within the binding pocket or if it is prone to dissociation. This information is invaluable for predicting the potential efficacy of a drug candidate. For instance, MD simulations have been successfully used to validate the stability of newly designed sulfonamide derivatives within the active site of the SARS-CoV-2 main protease. nih.govnih.gov The stability of platinum(II) sulfonamido complexes has also been investigated to better understand their potential as anticancer agents. nih.gov
Conformational Dynamics and Allosteric Effects
The conformational dynamics and the potential for allosteric modulation by This compound have not been investigated in the available scientific literature.
Conformational Dynamics: Flexible molecules such as this compound can adopt various three-dimensional shapes or conformations. A comprehensive understanding of these dynamics is crucial, as only specific conformations may be biologically active and capable of binding to a target. nih.gov Studies on simpler sulfonamides using rotational spectroscopy and computational methods have revealed the existence of multiple stable conformations, indicating that the bioactive conformation within a receptor may differ from its preferred shape in isolation. nih.govumich.edu
Allosteric Effects: Allosteric modulators exert their effects by binding to a secondary site on a protein, distinct from the primary (orthosteric) binding site. This binding event induces a conformational change that alters the protein's function. wikipedia.org The versatile sulfonamide scaffold has been incorporated into molecules designed as allosteric modulators for a variety of receptors, including the NMDA receptor. nih.govacs.org However, there is no current evidence to suggest that this compound has been explored for such properties.
Homology Modeling and De Novo Design
There are no documented instances of homology modeling or de novo design studies that involve This compound .
Homology Modeling: This computational technique is utilized to predict the three-dimensional structure of a protein when its amino acid sequence is known but an experimental structure is unavailable. The method relies on using the known structure of a related (homologous) protein as a template. This is a common practice for generating models of drug targets to aid in structure-based drug design. For example, a homology model of Saccharomyces cerevisiae alpha-glucosidase was constructed to perform docking studies with sulfonamide derivatives. nih.gov
De Novo Design: This approach focuses on designing a novel molecule from basic principles, often with the aid of computational tools. This can involve assembling molecular fragments or "growing" a molecule within the binding site of a target. While the sulfonamide scaffold is a well-established and valuable starting point for drug design, nih.govnih.govnih.gov there is no literature describing the specific use of this compound as a scaffold in de novo design initiatives.
Data Tables
The absence of specific experimental or computational data for This compound in the reviewed literature precludes the generation of detailed data tables with research findings. The tables below reflect this lack of available information.
Table 1: Pharmacophore Model Features for this compound
| Feature | Type | Location (3D coordinates) |
| Data not available | Data not available | Data not available |
Table 2: Molecular Dynamics Simulation Parameters for this compound
| Parameter | Value |
| Simulation Time | Data not available |
| Force Field | Data not available |
| Temperature | Data not available |
| Pressure | Data not available |
| RMSD of Compound | Data not available |
Preclinical Pharmacological and Biological Validation
In Vitro Cellular Assays for Target Engagement and Pathway Modulation
Initial preclinical evaluation heavily relies on in vitro cellular assays to confirm that a compound interacts with its intended molecular target and modulates the associated signaling pathways within a cellular context.
Cell-based reporter assays are a powerful tool for quantifying the functional consequences of a compound binding to its target. These assays typically involve genetically modified cell lines that express a reporter gene (e.g., luciferase or beta-galactosidase) under the control of a promoter that is regulated by the signaling pathway of interest. An increase or decrease in the reporter gene's expression, which can be easily measured, serves as a proxy for the compound's activity.
For a compound like N-[(4-fluorophenyl)sulfonyl]-beta-alanine, if its intended target were, for example, a transcription factor or a receptor that influences gene expression, a reporter assay would be a primary screening method. While specific assays for this compound are not documented in the public domain, the general approach is well-established. For instance, in the study of other compounds, bidirectional reporter assays have been developed to improve specificity in high-throughput screening.
Beyond reporter assays, it is crucial to directly assess the compound's impact on the protein target and downstream signaling components. This can involve a variety of techniques to measure changes in protein levels, post-translational modifications (such as phosphorylation), or enzymatic activity.
Commonly employed methods include:
Western Blotting: To quantify the expression levels of the target protein and other key proteins in the signaling cascade.
ELISA (Enzyme-Linked Immunosorbent Assay): For the sensitive quantification of specific proteins.
Mass Spectrometry-based proteomics: To gain a broader understanding of the compound's effects on the cellular proteome.
In the context of compounds containing a sulfonyl group, such as certain inhibitors of the Chikungunya virus, researchers have used such assays to determine the concentration-dependent effects on viral protein expression or the activity of host cell kinases.
| Assay Type | Endpoint Measured | Illustrative Application for a Novel Compound |
| Cell-Based Reporter Assay | Transcriptional activity of a target-responsive promoter | Quantifying the dose-dependent inhibition or activation of a specific signaling pathway. |
| Western Blot | Levels of specific proteins (total and phosphorylated) | Assessing the impact on target protein expression and the phosphorylation status of downstream effectors. |
| ELISA | Concentration of a specific protein (e.g., a cytokine) | Measuring the modulation of secreted signaling molecules in response to treatment. |
| Enzymatic Assay | Catalytic activity of a target enzyme | Directly determining the inhibitory or activating effect on the biochemical function of the target. |
In Vivo Studies in Research Models for Mechanistic Elucidation
Following promising in vitro results, in vivo studies in appropriate animal models are essential to understand the compound's mechanism of action in a complex physiological system.
Animal models are indispensable for validating that the engagement of the intended target by a compound leads to the desired physiological or pathological effect. The choice of animal model is critical and depends on the disease indication and the biological function of the target. These can range from genetically engineered models (e.g., knockout or transgenic mice) to disease-induction models (e.g., chemically-induced inflammation or tumor xenografts).
For a hypothetical therapeutic application of this compound, a relevant animal model of the disease would be used to assess its efficacy. For example, in the development of RORγt inverse agonists, which often feature a sulfonyl moiety, mouse models of psoriasis and other inflammatory diseases have been instrumental in demonstrating in vivo efficacy. nih.gov
Pharmacodynamic (PD) studies aim to measure the direct effect of the compound on its target in the body over time. This provides a crucial link between drug exposure (pharmacokinetics) and the biological response. PD endpoints can be molecular, cellular, or physiological.
Examples of pharmacodynamic endpoints include:
Target Occupancy: Measuring the percentage of the target protein that is bound by the drug at various doses and time points.
Biomarker Modulation: Assessing changes in the levels of downstream biomarkers (e.g., genes, proteins, or metabolites) that are known to be regulated by the target pathway. For instance, studies on RORγt inverse agonists have measured the inhibition of IL-17F production in mice as a key pharmacodynamic marker. nih.gov
Physiological Changes: Monitoring physiological parameters that are relevant to the disease, such as tumor size, inflammatory scores, or behavioral changes.
| In Vivo Study Type | Objective | Example Endpoints |
| Efficacy Study in Disease Model | To determine if the compound has a therapeutic effect. | Tumor growth inhibition, reduction in inflammatory markers, improved clinical scores. |
| Pharmacodynamic (PD) Study | To measure the in vivo effect of the compound on its target and pathway. | Target occupancy, modulation of downstream gene or protein expression, changes in physiological parameters. |
| Mechanistic Study | To elucidate the specific biological mechanisms underlying the compound's effect. | Analysis of tissue-specific target engagement, assessment of on- and off-target pathway modulation. |
Strategies for Off-Target Activity Assessment and Selectivity Profiling in Research
A critical aspect of preclinical validation is to assess the compound's selectivity for its intended target. Off-target activities can lead to unexpected side effects or confound the interpretation of efficacy studies.
Selectivity profiling is typically conducted using a panel of in vitro assays against a broad range of other proteins, such as kinases, G-protein coupled receptors (GPCRs), ion channels, and transporters. This is often performed at a concentration significantly higher than the on-target effective concentration to identify potential liabilities.
For example, in the development of 4-(Phenylsulfonyl)piperidines as 5-HT2A receptor antagonists, counterscreening against other receptors and ion channels (like the hERG channel) was crucial to identify and mitigate potential off-target effects. acs.org Similarly, for RORγt inverse agonists, selectivity was assessed against other nuclear receptors like LXRα and LXRβ. nih.gov This systematic approach helps in the selection of compounds with the most favorable selectivity profile for further development.
| Profiling Panel | Purpose | Illustrative Example from Related Compound Classes |
| Kinase Panel | To identify unintended inhibition or activation of various kinases. | Screening against a panel of hundreds of kinases to ensure selectivity for the target kinase. |
| GPCR Panel | To assess activity at other G-protein coupled receptors. | Testing for binding and functional activity at a broad range of GPCRs to avoid off-target signaling. |
| Ion Channel Panel | To evaluate effects on critical ion channels (e.g., hERG). | Assessing potential for cardiac liability by testing for inhibition of the hERG potassium channel. |
| Nuclear Receptor Panel | To determine selectivity against other members of the nuclear receptor superfamily. | For a RORγt inverse agonist, testing against LXR, FXR, and other nuclear receptors is critical. nih.gov |
Advanced Analytical Methodologies for Research Compound Characterization and Quantification
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are fundamental in separating N-[(4-fluorophenyl)sulfonyl]-beta-alanine from impurities and quantifying its presence in various matrices.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful techniques for assessing the purity of this compound. These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a compound like this compound, a reverse-phase approach is typically employed, utilizing a nonpolar stationary phase and a polar mobile phase.
The purity of a sample can be determined by analyzing the resulting chromatogram. The area of the main peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity. UHPLC, with its use of smaller particle-sized columns, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC.
A typical HPLC/UHPLC method for the analysis of this compound would involve a C18 column and a gradient elution with a mobile phase consisting of an aqueous component (often with a pH modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The specific parameters, including the gradient profile, flow rate, and column temperature, would be optimized to achieve the best separation.
Table 1: Illustrative HPLC/UHPLC Parameters for Analysis of this compound
| Parameter | Typical Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1-5 µL |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Run Time | 5-10 minutes |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Confirmation and Trace Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is invaluable for the unambiguous structural confirmation and trace-level quantification of this compound.
Following chromatographic separation, the compound enters the mass spectrometer, where it is ionized. The resulting molecular ion's mass-to-charge ratio (m/z) provides a precise measurement of the molecular weight, confirming the compound's identity. In the tandem mass spectrometry (MS/MS) mode, the molecular ion is fragmented, and the resulting fragmentation pattern serves as a unique fingerprint for the molecule, further solidifying its structural confirmation. This technique is particularly useful for distinguishing between isomers and for detecting the compound at very low concentrations in complex biological or environmental samples.
Spectroscopic Methods for Structural Elucidation and Quantification
Spectroscopic techniques are employed to elucidate the detailed molecular structure of this compound and can also be used for its quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of this compound.
¹H NMR spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. For this compound, specific chemical shifts in the NMR spectrum would correspond to the protons and carbons in the fluorophenyl group, the sulfonyl group, and the beta-alanine (B559535) moiety, confirming their connectivity.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The resulting IR spectrum shows absorption bands corresponding to these vibrations. For this compound, characteristic absorption bands would be expected for the N-H bond of the sulfonamide, the S=O stretches of the sulfonyl group, the C=O of the carboxylic acid, and the aromatic C-H and C-F bonds of the fluorophenyl ring.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Sulfonamide) | 3300-3200 |
| C-H Stretch (Aromatic) | 3100-3000 |
| C-H Stretch (Aliphatic) | 3000-2850 |
| C=O Stretch (Carboxylic Acid) | 1725-1700 |
| S=O Stretch (Sulfonyl) | 1350-1300 and 1160-1120 |
| C-F Stretch | 1250-1000 |
UV-Visible Spectrophotometry
UV-Visible spectrophotometry measures the absorption of ultraviolet or visible light by a compound. This technique is particularly useful for quantifying the concentration of this compound in a solution, provided it has a chromophore that absorbs in this region. The presence of the fluorophenyl ring in the molecule gives it a characteristic UV absorption profile.
By measuring the absorbance at a specific wavelength (λmax), where the compound absorbs most strongly, and applying the Beer-Lambert law, the concentration of the compound in a sample can be accurately determined. This method is often used in conjunction with HPLC for quantitative analysis.
Method Validation in Research Contexts
The validation of analytical methods is a critical process in chemical research, ensuring that the chosen methodology is reliable, reproducible, and fit for its intended purpose. For a research compound such as this compound, rigorous validation of its analytical methods is paramount to guarantee the accuracy and precision of experimental data. This process involves a systematic evaluation of various performance characteristics to demonstrate that the method is suitable for the qualitative and quantitative assessment of the compound.
Linearity, Precision, Accuracy, and Selectivity
The core parameters of method validation—linearity, precision, accuracy, and selectivity—provide a comprehensive assessment of a method's performance. While specific validation studies for this compound are not extensively documented in publicly available literature, the validation principles can be illustrated through methodologies applied to structurally similar compounds, such as other sulfonamides and amino acid derivatives.
Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards of known concentrations and assessing the relationship between the measured signal and the concentration. The linearity is often expressed by the coefficient of determination (R²). For instance, in the analysis of sulfonamides using High-Performance Liquid Chromatography (HPLC), linearity with R² values greater than 0.99 is commonly achieved over a specific concentration range. nih.govwu.ac.th Similarly, for amino acid analysis using HPLC, linearity with a coefficient of determination (r²) of 0.999 or greater has been reported. researchgate.net
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision can be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For example, a validated HPLC method for sulfonamides in feed samples demonstrated repeatability and reproducibility in the range of 2.7–9.1% and 5.9–14.9%, respectively. nih.gov In the analysis of amino acids, a precision with an RSD below 4.14% for repeatability and below 4.57% for intermediate precision has been achieved. researchgate.net
Accuracy is the measure of the closeness of the analytical results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material) or by performing recovery studies on samples spiked with a known amount of the analyte. For sulfonamides, recovery rates are often in the range of 79.3–114.0%. nih.gov An HPLC method for amino acids has shown high accuracy with recoveries ranging from 93.3% to 109.4%. researchgate.net
Selectivity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. For chromatographic methods, this is often demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample. In the context of this compound, this would involve demonstrating that the method can distinguish it from its starting materials, potential by-products, and other components in the sample matrix.
Table 1: Illustrative Method Validation Parameters for Structurally Related Compounds
| Parameter | Typical Value/Range | Reference Compound Class |
| Linearity (R²) | > 0.999 | Amino Acids researchgate.net |
| > 0.99 | Sulfonamides nih.govwu.ac.th | |
| Precision (RSD) | ||
| Repeatability | < 4.14% | Amino Acids researchgate.net |
| 2.7–9.1% | Sulfonamides nih.gov | |
| Intermediate Precision | < 4.57% | Amino Acids researchgate.net |
| 5.9–14.9% | Sulfonamides nih.gov | |
| Accuracy (Recovery) | 93.3–109.4% | Amino Acids researchgate.net |
| 79.3–114.0% | Sulfonamides nih.gov |
Derivatization Strategies for Enhanced Detectability
For compounds that lack a strong chromophore or fluorophore, or are not readily ionizable for mass spectrometry, derivatization is a common strategy to enhance their detectability. This compound, containing a secondary amine and a carboxylic acid group, is amenable to various derivatization reactions.
One widely used approach for primary and secondary amines is derivatization with fluorescamine . This reagent reacts with primary amines to form a highly fluorescent product. While it does not react with secondary amines like this compound directly, hydrolysis of the sulfonamide bond could potentially yield a primary amine that can be derivatized. A more direct approach for secondary amines involves other reagents. For instance, dansyl chloride is known to react with both primary and secondary amines to produce fluorescent derivatives, making it a suitable candidate for the derivatization of this compound. A sensitive and selective quantitative method for alpha-fluoro-beta-alanine (FBAL) involved derivatization with dansyl chloride followed by LC-MS/MS analysis. nih.gov
Another common derivatization strategy for amino acids involves the use of o-phthalaldehyde (OPA) in the presence of a thiol, which reacts with primary amino acids to form fluorescent isoindole derivatives. nih.govnih.gov However, OPA does not react with secondary amino acids. For the analysis of both primary and secondary amino acids, a two-step derivatization is often employed, using OPA for primary amines followed by 9-fluorenylmethyl chloroformate (FMOC) for secondary amines. researchgate.net This dual derivatization approach could be adapted for the analysis of this compound and any potential primary amine impurities.
The choice of derivatization reagent depends on the analytical technique being employed (e.g., HPLC with fluorescence detection, LC-MS) and the specific requirements of the analysis in terms of sensitivity and selectivity.
Table 2: Common Derivatization Reagents for Functional Groups Present in this compound and Related Compounds
| Derivatization Reagent | Target Functional Group | Detection Method |
| Dansyl Chloride | Primary and Secondary Amines | Fluorescence, Mass Spectrometry nih.gov |
| Fluorescamine | Primary Amines | Fluorescence nih.govnih.gov |
| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence researchgate.netnih.govnih.gov |
| 9-Fluorenylmethyl chloroformate (FMOC) | Primary and Secondary Amines | Fluorescence researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
